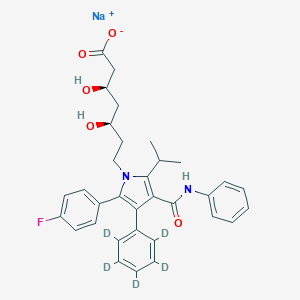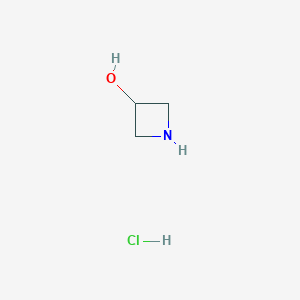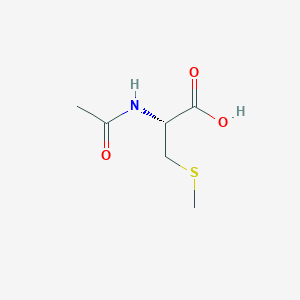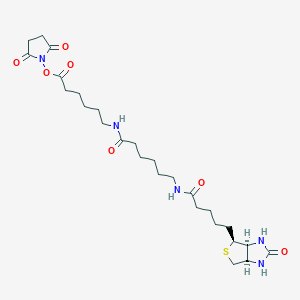
Sodium indoline-2-sulfonate
Overview
Description
Sodium indoline-2-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C8H8NNaO3S and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
An efficient method for the synthesis of 2-sulfonated 9H-pyrrolo[1,2-a]indoles, using sodium iodide as a catalyst, has been developed. This method yields moderate to good results in pharmaceutical applications (Zhang, Gao, Chen, Tang, & Zhao, 2017).
The synthesis of indoline derivatives from N-sulfonamides, including Sodium indoline-2-sulfonate, has potential applications in pharmaceuticals and nutraceuticals (Itô, Tanaka, & Kayama, 1977).
Sodium polystyrene sulfonate, a related compound, has been associated with fatal gastrointestinal injury, highlighting the importance of safety considerations in its application (Harel et al., 2013).
A convenient and environmentally friendly method for preparing 2-sulfonylindoles from indoles and sodium sulfinates has been developed, using KI in water. This method demonstrates high regioselectivity and yields moderate to good results (Li, Wang, & Yan, 2017).
Visible-light-driven photoredox-catalyzed multicomponent reactions have been used to synthesize various sulfonated 2,3-disubstituted indolines, which can be transformed into diverse functionalized indoles. This method has potential applications in the synthesis of complex organic molecules (Pramanik et al., 2020).
New indolyl aryl sulfones have shown exceptional anti-HIV-1 activity, with certain compounds demonstrating sub-nanomolar activity in cell-based assays. This suggests potential pharmaceutical applications for this compound derivatives (Ragno et al., 2006).
Sodium polystyrene sulfonate use in advanced age patients is associated with a higher risk of hospitalization for serious gastrointestinal events, indicating its significant clinical impact (Noel et al., 2019).
Sodium lignin sulfonate, a waste product from paper manufacturing, has been effectively used in forward osmosis for desert restoration, demonstrating environmental applications (Duan, Litwiller, Choi, & Pinnau, 2014).
Safety and Hazards
While specific safety and hazard information for Sodium indoline-2-sulfonate is not available in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .
Future Directions
Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds have been highlighted . This includes the use of different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles to synthesize either the indole nucleus or its derivatives .
Mechanism of Action
Target of Action
Sodium indoline-2-sulfonate is a synthetic compound that has been studied for its potential use in the synthesis of 5-substituted analogs of Melatonin . Melatonin is a pineal gland hormone implicated in many physiological and psychological problems . The primary targets of this compound are therefore likely to be the same as those of Melatonin and its analogs, which include various receptors in the central nervous system .
Mode of Action
The compound undergoes electrophilic substitution at the 5-position of the indole ring, which is para to the ring nitrogen . This is a major variation of the “Indole-Indoline-Indole” synthetic sequence . The substituted indole is regenerated upon treatment with a base .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the physiological actions of Melatonin and its analogs . These could include pathways related to sleep regulation, immune function, and antioxidant defense . .
Pharmacokinetics
Given its use in the synthesis of 5-substituted indoles, its adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the specific chemical structure of the resulting indole compound .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific 5-substituted indole that is synthesized. For example, if the resulting compound is a Melatonin analog, it could have effects on sleep regulation, immune function, and antioxidant defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be unstable towards heat or water and reverted to indole . Therefore, the reaction conditions, such as temperature and solvent, can significantly impact the compound’s action and stability .
Biochemical Analysis
Biochemical Properties
Sodium indoline-2-sulfonate, like other indole derivatives, has been found to interact with multiple receptors, making it a valuable candidate for developing new useful derivatives . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been fully elucidated .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound
Temporal Effects in Laboratory Settings
It has been noted that this compound can revert back to indole under certain conditions, suggesting that it may have stability and degradation characteristics that could influence its long-term effects on cellular function .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, suggesting that this compound may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
sodium;2,3-dihydro-1H-indole-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S.Na/c10-13(11,12)8-5-6-3-1-2-4-7(6)9-8;/h1-4,8-9H,5H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPRQKIWHMSOA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635468 | |
| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26807-68-1 | |
| Record name | Sodium 2,3-dihydro-1H-indole-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Sodium Indoline-2-Sulfonate in the synthesis of 5-substituted indoles?
A1: Although the exact mechanism is not detailed in the abstracts, the title "5-Substituted Indoles via Sodium-indoline-2-sulfonate. A Reexamination." [] suggests that this compound plays a crucial role in synthesizing a specific class of indoles. The term "reexamination" implies that this compound may have been previously explored for this purpose, and this research aims to provide updated or more in-depth insights into its use. It's likely that this compound acts as an intermediate or a starting material that can be selectively modified at the 5-position of the indole ring.
Q2: What could be the focus of "reexamining" the use of this compound in this context?
A2: The "reexamination" [] could be focused on several aspects, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)






![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

